L-Glutamine is a crucial amino acid involved in numerous metabolic processes, including protein synthesis, energy production, and nitrogen transport. By incorporating L-Glutamine-15N2 into cell cultures or animal models, researchers can trace the movement and utilization of L-glutamine within these systems. This provides valuable insights into:
L-Glutamine is a primary source of nitrogen for protein synthesis. L-Glutamine-15N2 can be used to:
L-Glutamine-15N2, also known as L-Glutamic acid 5-amide-15N2, is a stable isotope-labeled form of the amino acid L-Glutamine. It has the molecular formula and a molecular weight of approximately 148.131 g/mol. This compound is significant in biological systems as it plays a crucial role in various metabolic processes, particularly in nitrogen metabolism and amino acid synthesis. L-Glutamine is classified as a non-essential amino acid, meaning that it can be synthesized by the body, yet it is vital for cellular function and energy production, especially under stress conditions .
L-Glutamine-15N2 does not have a distinct mechanism of action compared to regular L-glutamine. Its primary value lies in its ability to be tracked within cells and organisms due to the presence of the ¹⁵N isotope. This allows researchers to study the metabolic pathways involving glutamine and its role in various biological processes [].
These reactions are vital for maintaining nitrogen balance in cells and supporting protein synthesis .
L-Glutamine-15N2 exhibits several biological activities:
The synthesis of L-Glutamine-15N2 typically involves:
This method allows for the incorporation of stable isotopes into the amino acid structure, making it useful for various analytical applications .
L-Glutamine-15N2 has several applications:
Studies involving L-Glutamine-15N2 focus on its interactions within metabolic pathways:
L-Glutamine-15N2 shares similarities with other compounds but has unique characteristics due to its stable isotope labeling. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Glutamine | Non-labeled form; widely present in tissues. | |
L-Alanine | Simpler structure; involved in gluconeogenesis. | |
L-Asparagine | Similar amide structure; important for protein synthesis. | |
L-Leucine | Branched-chain amino acid; critical for muscle protein synthesis. | |
L-Valine | Another branched-chain amino acid; essential for growth. |
L-Glutamine-15N2's unique feature lies in its stable isotope labeling, which allows for detailed tracking of metabolic pathways that are not possible with non-labeled forms .
L-Glutamine-¹⁵N₂ features two ¹⁵N isotopes located in the amino (-NH₂) and amide (-CONH₂) groups of its side chain (Figure 1). The labeled nitrogens are positioned at:
This configuration ensures uniform isotopic distribution during metabolic processes, facilitating accurate detection in tracer studies.
The stereochemistry at C2 remains unchanged, preserving the L-configuration critical for biological activity.
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Water | 25 | 25°C, pH 7.0 |
Aqueous acid | 15–20 | 0.1 M HCl, 25°C |
Ethanol | <1 | 25°C |
Limited solubility in organic solvents underscores its hydrophilic nature.
The primary distinction lies in isotopic labeling, which does not alter biochemical reactivity but enhances traceability in metabolic studies.